REACTION_SMILES
|
[C:1](#[N:2])[CH2:3][CH:4]1[CH2:5][CH:6]([CH2:12][C:13](=[O:14])[OH:15])[O:7][C:8]([CH3:10])([CH3:11])[O:9]1.[CH3:20][OH:21].[H:18][H:19].[NH3:16].[OH2:17]>>[CH2:1]([NH2:2])[CH2:3][CH:4]1[CH2:5][CH:6]([CH2:12][C:13](=[O:14])[OH:15])[O:7][C:8]([CH3:10])([CH3:11])[O:9]1
|
Name
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CC1(C)OC(CC#N)CC(CC(=O)O)O1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1(C)OC(CC#N)CC(CC(=O)O)O1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C)OC(CCN)CC(CC(=O)O)O1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1](#[N:2])[CH2:3][CH:4]1[CH2:5][CH:6]([CH2:12][C:13](=[O:14])[OH:15])[O:7][C:8]([CH3:10])([CH3:11])[O:9]1.[CH3:20][OH:21].[H:18][H:19].[NH3:16].[OH2:17]>>[CH2:1]([NH2:2])[CH2:3][CH:4]1[CH2:5][CH:6]([CH2:12][C:13](=[O:14])[OH:15])[O:7][C:8]([CH3:10])([CH3:11])[O:9]1
|
Name
|
CC1(C)OC(CC#N)CC(CC(=O)O)O1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1(C)OC(CC#N)CC(CC(=O)O)O1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C)OC(CCN)CC(CC(=O)O)O1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |